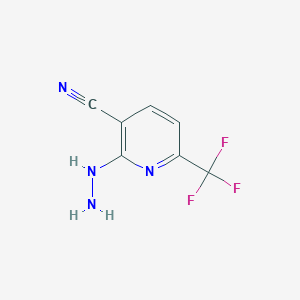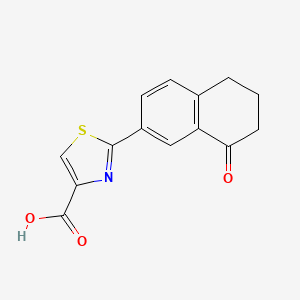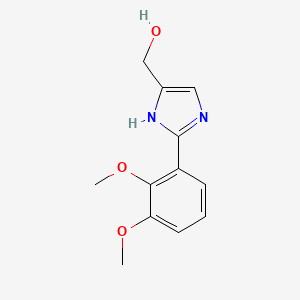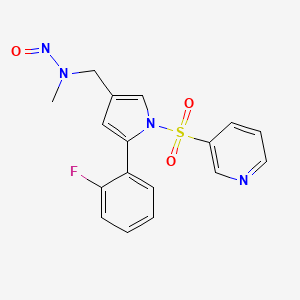
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylsulfonyl group, and a pyrrole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The pyridinylsulfonyl group is introduced through a sulfonylation reaction using pyridinesulfonyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide involves its interaction with specific molecular targets. The fluorophenyl and pyridinylsulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target.
相似化合物的比较
Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
- 3-Pyridinesulfonyl chloride
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Uniqueness
N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C17H15FN4O3S |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3 |
InChI 键 |
XEITYWHMJMTWQY-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


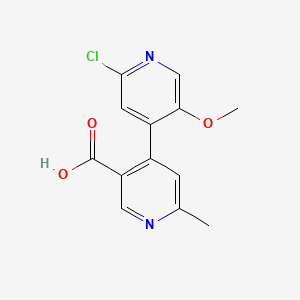
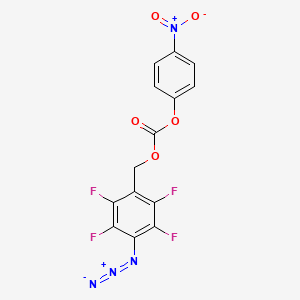
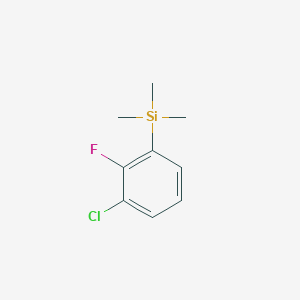
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)

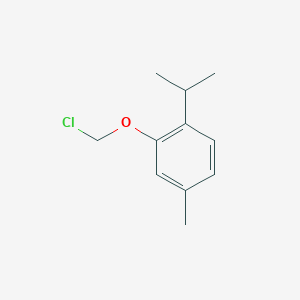
![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)
